molecular formula C12H18BrNO B13243971 [(4-Bromophenyl)methyl](1-methoxybutan-2-yl)amine

[(4-Bromophenyl)methyl](1-methoxybutan-2-yl)amine

Cat. No.: B13243971
M. Wt: 272.18 g/mol
InChI Key: QXXVVIIORXSBES-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Aromatic system : The bromophenyl group contributes electronegativity and steric bulk.
  • Methoxybutanamine chain : Enhances solubility and provides a site for further functionalization.

Properties

Molecular Formula

C12H18BrNO

Molecular Weight

272.18 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methoxybutan-2-amine

InChI

InChI=1S/C12H18BrNO/c1-3-12(9-15-2)14-8-10-4-6-11(13)7-5-10/h4-7,12,14H,3,8-9H2,1-2H3

InChI Key

QXXVVIIORXSBES-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Starting Materials

Starting Material Role Notes
4-Bromobenzyl chloride/bromide Electrophilic benzyl donor Commercially available or synthesized by halogenation of 4-bromotoluene
1-Methoxybutan-2-amine Nucleophilic amine Chiral or racemic amine source

Reaction Conditions

  • Solvent : Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or 1,4-dioxane are preferred to enhance nucleophilicity of the amine and solubilize reactants.
  • Base : Mild bases like potassium carbonate or triethylamine are often used to neutralize the formed hydrogen halide and drive the reaction forward.
  • Temperature : Moderate heating (50–80 °C) is applied to facilitate the substitution without decomposing sensitive groups.
  • Time : Reaction times vary from several hours to overnight depending on scale and conditions.

Example Synthetic Procedure

  • Mixing : Combine 4-bromobenzyl chloride with 1-methoxybutan-2-amine in a polar aprotic solvent.
  • Addition of Base : Add potassium carbonate or triethylamine to the reaction mixture.
  • Stirring and Heating : Stir the mixture at 60 °C for 12–24 hours under inert atmosphere (e.g., nitrogen).
  • Work-up : After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent such as ethyl acetate.
  • Purification : The crude product is purified by flash chromatography or recrystallization to achieve high purity.

Reaction Scheme

$$
\text{4-Bromobenzyl chloride} + \text{1-Methoxybutan-2-amine} \xrightarrow[\text{K}2\text{CO}3, \text{solvent}]{\Delta} \text{(4-Bromophenyl)methylamine}
$$

Analytical Characterization

  • NMR Spectroscopy : Proton and carbon NMR confirm the substitution pattern and integrity of the methoxybutan-2-yl moiety.
  • Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the target compound.
  • Chromatography : High-performance liquid chromatography (HPLC) or gas chromatography (GC) to assess purity and yield.
  • Melting Point : For solid samples, melting point determination supports identity.

Summary Table of Preparation Parameters

Parameter Typical Conditions Impact on Reaction
Benzyl halide 4-Bromobenzyl chloride or bromide Electrophile for amine alkylation
Amine 1-Methoxybutan-2-amine Nucleophile
Solvent Acetonitrile, DMF, or 1,4-dioxane Enhances nucleophilicity and solubility
Base Potassium carbonate or triethylamine Neutralizes HCl, drives reaction forward
Temperature 50–80 °C Balances reaction rate and side reactions
Reaction time 12–24 hours Ensures complete conversion
Purification method Flash chromatography, recrystallization Achieves high purity

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(4-Bromophenyl)methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)methylamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
(4-Bromophenyl)methylamine C₁₂H₁₆BrNO 270.17 4-Bromobenzyl, 1-methoxybutan-2-yl Potential bioactivity (hypothesized)
[1-(4-Bromophenyl)-4-morpholinobutan-1-amine]( C₁₄H₂₁BrN₂O 313.24 Morpholine ring Enhanced solubility; catalytic applications
(4-Bromophenyl)methyl(prop-2-yn-1-yl)amine C₁₁H₁₃BrN 230.14 Propargyl group Reactivity in click chemistry
1,3-bis(4-Bromophenyl)propan-2-ylamine hydrochloride C₁₆H₁₈Br₂ClN 433.59 Dual bromophenyl groups Increased lipophilicity; kinase inhibition potential
2-(4-Bromophenyl)ethylamine C₉H₁₂BrN 214.11 Ethyl linker Conformational flexibility; neurotransmitter analog

Physicochemical Properties

  • Lipophilicity: The bromophenyl group increases logP values compared to non-halogenated analogs. For example, (2-bromophenyl)methylamine (MW 256.19) has higher hydrophobicity than morpholine-containing derivatives .
  • Solubility: Methoxy and morpholine groups improve aqueous solubility. For instance, 1-(4-bromophenyl)-4-morpholinobutan-1-amine benefits from the polar morpholine ring .

Research Tools and Nomenclature

  • Crystallography : SHELX programs () and ORTEP-3 () are critical for resolving 3D structures, aiding in understanding conformational preferences .
  • Nomenclature: Per IUPAC guidelines (), systematic names avoid terms like "benzylamine," ensuring clarity in chemical communication .

Biological Activity

(4-Bromophenyl)methylamine is an organic compound with significant potential in medicinal and biological research. Its unique structure, featuring a bromophenyl group and a methoxybutanamine moiety, positions it as a candidate for various therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC12H18BrNO
Molecular Weight272.18 g/mol
IUPAC NameN-[(4-bromophenyl)methyl]-1-methoxybutan-2-amine
InChI KeyQXXVVIIORXSBES-UHFFFAOYSA-N
Canonical SMILESCCC(COC)NCC1=CC=C(C=C1)Br

The compound's structure includes a bromine atom at the para position of the phenyl ring, which may influence its reactivity and biological interactions.

The biological activity of (4-Bromophenyl)methylamine is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, influencing various biochemical pathways.

Potential Mechanisms:

  • Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurotransmission.
  • Enzyme Inhibition: It could inhibit enzymes involved in metabolic pathways, potentially affecting cellular functions.

Biological Activity

Research indicates that (4-Bromophenyl)methylamine exhibits a range of biological activities:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
  • Anticancer Activity: The compound has shown promise in inhibiting the proliferation of cancer cells in vitro, suggesting potential as an anticancer agent.
  • Neuroprotective Effects: Its interaction with neurotransmitter systems may offer neuroprotective benefits, particularly in neurodegenerative disease models.

Case Studies and Research Findings

Several studies have explored the properties and applications of (4-Bromophenyl)methylamine:

  • Study on Antimicrobial Activity: A study demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a new antimicrobial agent .
  • Cancer Cell Proliferation Inhibition: Research published in Journal of Medicinal Chemistry reported that derivatives of this compound inhibited cancer cell growth by inducing apoptosis in cultured cells .
  • Neuroprotective Study: In a model of neurodegeneration, (4-Bromophenyl)methylamine was shown to reduce oxidative stress markers and improve neuronal survival rates .

Comparative Analysis with Similar Compounds

To understand the unique properties of (4-Bromophenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Biological Activities
(4-Bromophenyl)methylamineBromophenyl group without methoxyAntimicrobial properties
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamideContains thiazole ringAnticancer properties
(3-Chlorophenyl)methylamineChlorophenyl groupNeuroprotective effects

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